CHOLESTYRAMINE RESIN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Metabolism and Cholesterol Regulation

- Bile Acid Binding: The primary function of colestyramine is to bind bile acids in the intestine. This prevents their reabsorption and leads to increased excretion in feces. As a result, the liver uses cholesterol to produce new bile acids, lowering blood LDL ("bad") cholesterol levels [National Institutes of Health. Cholesterol Disorders. ].

Endocrine Research and Hormone Studies

- Modulating Hormone Levels: Studies suggest colestyramine's ability to bind bile acids might also affect the absorption of certain hormones, including sex hormones and thyroid hormones. This property is being investigated in research related to hormone-sensitive conditions like polycystic ovary syndrome (PCOS) Endocrinology. The Endocrine Society. 2000;141(11):4077-84. [PubMed: )]

Digestive System Research and Gut Microbiome Studies

- Altering Gut Microbiota: Colestyramine's interaction with bile acids in the gut might influence the composition of gut microbiota. Research is ongoing to explore how this interaction might affect various digestive functions and potentially contribute to managing conditions like inflammatory bowel disease (IBD) Digestive Diseases and Sciences. 2018;63(2):433-442. [PubMed: )]

Investigational Applications

- Neurodegenerative Diseases: Early research suggests colestyramine might have potential applications in neurodegenerative diseases like Alzheimer's disease. The mechanism is thought to involve its ability to bind and remove certain neurotoxic substances from the body Journal of Alzheimer's Disease. 2018;62(1-2):275-285. [PubMed: )] . However, more research is needed to confirm its efficacy.

Cholestyramine resin is a synthetic polymeric compound classified as a bile acid sequestrant. It primarily consists of quaternary ammonium groups attached to a styrene-divinylbenzene copolymer, forming a strong anion exchange resin. This compound is insoluble in water, allowing it to bind bile acids in the gastrointestinal tract effectively. By preventing the reabsorption of bile acids, cholestyramine promotes their excretion in feces, leading to a reduction in serum cholesterol levels as the liver compensates by converting more cholesterol into bile acids .

As mentioned earlier, colestyramine's mechanism of action revolves around bile acid sequestration. By binding bile acids in the intestine, it prevents their reabsorption and increases their excretion in feces []. This depletion of bile acids stimulates the liver to convert cholesterol into bile acids to replenish the bile acid pool, leading to a decrease in blood cholesterol levels, particularly LDL ("bad") cholesterol [].

Cholestyramine functions through ionic exchange reactions, where it exchanges chloride ions for bile acids in the intestinal lumen. This mechanism results in the formation of insoluble complexes that are excreted from the body. The reaction can be summarized as follows:

- Ionic Exchange:

- Excretion: The complex formed is not absorbed and is eliminated through feces, thereby reducing the enterohepatic circulation of bile acids and increasing cholesterol conversion into bile acids in the liver .

Cholestyramine resin exhibits significant biological activity as a lipid-lowering agent. It is primarily indicated for treating primary hypercholesterolemia by reducing low-density lipoprotein cholesterol levels. A typical dosage of 8 to 12 grams can lead to a 12% to 18% reduction in low-density lipoprotein cholesterol levels within one to two weeks of administration . Additionally, it is effective in alleviating pruritus associated with cholestatic liver diseases by binding excess bile acids.

The synthesis of cholestyramine resin involves the polymerization of styrene and divinylbenzene, followed by functionalization with quaternary ammonium groups. The process can be outlined as follows:

- Polymerization:

- Styrene and divinylbenzene are polymerized under controlled conditions to form a copolymer.

- Quaternization:

Cholestyramine resin has several clinical applications:

- Lipid Management: It is primarily used to lower serum cholesterol levels in patients with hypercholesterolemia.

- Bile Acid Diarrhea: It treats diarrhea caused by excess bile acids due to ileal disease or resection.

- Pruritus Relief: It alleviates itching associated with partial biliary obstruction or cholestatic liver diseases.

- Potential Use in Poisoning: There are anecdotal reports of cholestyramine being used for cyanobacterial poisoning in animals .

Cholestyramine resin can significantly interact with various medications by reducing their absorption due to its binding properties. Notable interactions include:

- Thyroid Hormones: Cholestyramine can decrease the enterohepatic circulation of thyroid hormones, potentially leading to reduced efficacy .

- Anticoagulants: It may interfere with the absorption of anticoagulants like acenocoumarol, necessitating careful monitoring and adjustment of dosages when co-administered .

- Fat-Soluble Vitamins: Cholestyramine can impair the absorption of fat-soluble vitamins (A, D, E, K), leading to deficiencies if used long-term without supplementation .

Similar Compounds: Comparison with Other Compounds

Cholestyramine resin shares similarities with other bile acid sequestrants and ion-exchange resins but possesses unique characteristics that distinguish it from them.

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Colesevelam | Bile Acid Sequestrant | Binds bile acids in the intestine | Fewer gastrointestinal side effects compared to cholestyramine |

| Colestipol | Bile Acid Sequestrant | Similar ion-exchange mechanism | Available in tablet form; less potent than cholestyramine |

| Sevelamer | Phosphate Binder | Binds phosphate in the gastrointestinal tract | Primarily used for managing hyperphosphatemia in renal failure |

| Anion Exchange Resins (e.g., Dowex) | Ion Exchange Resin | General ion-exchange properties | Used for various applications beyond lipid management |

Cholestyramine's ability to significantly lower low-density lipoprotein cholesterol levels while also addressing pruritus sets it apart from other similar compounds .

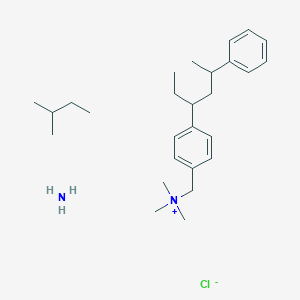

Cholestyramine resin represents a sophisticated polymeric compound specifically designed as a strongly basic anion exchange resin in the chloride form [1] [3] [11]. The compound is characterized by its unique chemical architecture, consisting of a styrene-divinylbenzene copolymer backbone functionalized with quaternary ammonium groups [8] [9] [10]. This synthetic resin exhibits a complex three-dimensional network structure that facilitates its primary function as an ion exchange material [12] [13].

The chemical identity of cholestyramine resin is established through its Chemical Abstracts Service number 11041-12-6, which has been consistently referenced across multiple pharmaceutical and chemical databases [1] [2] [14]. The compound's molecular representation includes a repeating unit formula of C₂₇H₄₇ClN₂, though this represents only a simplified structural segment of the extensive polymeric network [1] [2]. The actual molecular complexity extends far beyond this basic unit, incorporating numerous crosslinked chains that create the resin's characteristic three-dimensional matrix [15] [25].

Polymeric Matrix: Styrene-Divinylbenzene Copolymer

The foundational structure of cholestyramine resin is built upon a styrene-divinylbenzene copolymer matrix that provides the essential framework for the compound's functional properties [3] [8] [11]. This copolymerization process involves the combination of styrene monomers with divinylbenzene as a crosslinking agent, creating a highly stable and insoluble polymeric network [4] [17]. The styrene components contribute to the linear polymer chains, while divinylbenzene serves as the crucial crosslinking agent that interconnects these chains into a three-dimensional structure [4] [25].

The crosslinking degree in cholestyramine resin typically ranges from 0.5 to 2 percent divinylbenzene content, which significantly influences the resin's physical and chemical properties [4] [21]. Research has demonstrated that the crosslinking percentage directly affects the resin's porosity, swelling characteristics, and ion exchange capacity [21] [25]. Lower crosslinking percentages result in increased swelling and higher moisture content, while higher crosslinking produces more rigid structures with reduced permeability [21].

The copolymerization process begins with the formation of a chloromethylating complex, followed by the introduction of styrene-divinylbenzene copolymer beads containing the specified crosslinking percentage [4]. The manufacturing process involves careful control of reaction conditions, including temperature maintenance between 18 to 30 degrees Celsius and reaction times extending from 6 to 14 hours [4]. This controlled synthesis ensures optimal crosslinking density and uniform distribution of functional sites throughout the polymer matrix [4].

| Property | Specification | Reference |

|---|---|---|

| Polymeric Matrix | Styrene-Divinylbenzene Copolymer | [3] [8] [11] |

| Crosslinking Agent | Divinylbenzene | [4] [17] |

| Crosslinking Percentage | 0.5-2% (typical range) | [4] [21] |

| Physical Form | Fine powder | [9] [14] |

| Color | White to buff-colored | [14] [22] |

| Solubility (Water) | Insoluble | [2] [13] |

| Solubility (Organic solvents) | Insoluble in ethanol, chloroform, ether, benzene | [2] [15] |

Functional Groups: Quaternary Ammonium Anion Exchange Sites

The anion exchange functionality of cholestyramine resin is conferred by quaternary ammonium groups strategically distributed throughout the polymeric matrix [8] [9] [10]. These functional groups are characterized by their strong basic nature and are typically represented as trimethylbenzylammonium units attached to the styrene backbone [14]. The quaternary ammonium configuration provides the resin with its characteristic ability to exchange chloride anions with other anionic species [8] [12].

The synthesis of these functional groups involves a two-step process following the initial copolymerization [4]. First, the styrene-divinylbenzene copolymer undergoes chloromethylation using chloromethylether prepared in-situ, creating reactive chloromethyl sites on the aromatic rings [4]. Subsequently, these chloromethylated sites are converted to quaternary ammonium groups through reaction with trimethylamine, typically using a 40 percent aqueous trimethylamine solution [4].

The distribution and density of quaternary ammonium sites directly correlate with the resin's exchange capacity [11] [19] [22]. Each gram of cholestyramine resin exchanges between 1.8 and 2.2 grams of sodium glycocholate when calculated on a dried basis, demonstrating the substantial concentration of active sites [11] [19] [22]. The chloride content, which reflects the initial ionic form of these quaternary ammonium groups, typically ranges from 13.0 to 17.0 percent by weight [22].

Research has shown that the quaternary ammonium groups exhibit strong affinity for anionic species, with the binding strength dependent on the size, charge density, and hydrophobic characteristics of the target anion [6] [10]. The trimethylammonium configuration provides optimal steric accessibility while maintaining strong electrostatic interactions with anionic substrates [10] [14].

| Functional Group Property | Specification | Reference |

|---|---|---|

| Functional Group Type | Quaternary Ammonium (-N⁺(CH₃)₃) | [8] [9] [10] |

| Ionic Form (as supplied) | Chloride (Cl⁻) | [11] [22] |

| Sodium Glycocholate Exchange Capacity | 1.8 - 2.2 g/g (dried basis) | [11] [19] [22] |

| Total Exchange Capacity | 4.0 - 4.8 meq/g | [21] |

| Chloride Content | 13.0 - 17.0% | [22] |

| pH of Slurry | 4.0 - 6.0 | [19] [22] [24] |

Molecular Weight Distribution and Particle Size Profile

Cholestyramine resin exhibits a high molecular weight profile characteristic of crosslinked polymeric materials, with average molecular weights exceeding 10⁶ Daltons [15]. This substantial molecular weight reflects the extensive crosslinking and polymerization that occurs during synthesis, resulting in a macromolecular network that is completely insoluble in aqueous and organic solvents [15] [25]. The high molecular weight ensures that cholestyramine resin remains intact throughout its intended applications and cannot be absorbed through biological membranes [19].

The molecular weight distribution of cholestyramine resin is inherently polydisperse due to the nature of free radical copolymerization and crosslinking reactions [17] [25]. The crosslinking process creates a range of molecular sizes, from smaller linear segments to extensively crosslinked networks [17]. The degree of crosslinking directly influences the final molecular weight distribution, with higher crosslinking percentages producing more uniform, highly networked structures [25].

Particle size distribution represents a critical physical characteristic that affects the resin's performance and handling properties [19] [22]. Commercial cholestyramine resin is manufactured as a fine powder with carefully controlled particle size specifications [19] [22]. The particle size distribution typically requires that at least 95 percent of particles pass through a 150 micrometer mesh, with at least 65 percent passing through a 75 micrometer mesh [19] [22]. Additionally, no more than 45 percent of particles should pass through a 45 micrometer mesh, ensuring optimal balance between surface area and handling characteristics [19] [22].

The particle size profile significantly influences the resin's exchange kinetics and binding capacity [16] [21]. Smaller particles provide increased surface area and faster equilibration rates, while larger particles offer improved flow characteristics and reduced dust formation [21]. Research has demonstrated that particle size affects moisture content, with smaller particles exhibiting higher moisture retention due to increased surface area [21].

Manufacturing processes carefully control particle size through grinding and classification procedures, ensuring consistent performance across different production batches [22]. The particle size distribution is monitored using standardized mesh analysis techniques, with specifications maintained to meet pharmacopeial requirements [22] [24].

| Physical Property | Specification | Reference |

|---|---|---|

| Average Molecular Weight | >10⁶ Daltons | [15] |

| Particle Size (< 150 μm) | ≥ 95% | [19] [22] |

| Particle Size (< 75 μm) | ≥ 65% | [19] [22] |

| Particle Size (< 45 μm) | ≤ 45% | [19] [22] |

| Loss on Drying | ≤ 12.0% | [19] [22] [24] |

| Residue on Ignition | ≤ 0.1% | [19] [22] [24] |

| Heavy Metals | ≤ 0.002% | [22] [24] |

| Physical Appearance | Odorless to slight amine-like odor | [14] [22] |

Polymerization Techniques for Styrene-Divinylbenzene Matrices

The foundation of cholestyramine resin production lies in the synthesis of styrene-divinylbenzene copolymer matrices through suspension polymerization techniques. This process creates the three-dimensional network structure that serves as the backbone for subsequent functionalization steps [1].

Suspension Polymerization Methodology

The suspension polymerization process employs a heterogeneous system where styrene monomer and divinylbenzene crosslinker are dispersed as droplets in an aqueous continuous phase [1] [2]. The process begins with the preparation of an organic phase containing styrene monomer (typically 60-80% by weight) and divinylbenzene crosslinker (0.5-20% by weight depending on desired crosslinking density) [1]. The divinylbenzene component, usually obtained as a technical grade mixture containing approximately 60% divinylbenzene and 36% ethylstyrene, serves as the primary crosslinking agent [3].

Benzoyl peroxide functions as the preferred free radical initiator due to its solubility in the organic monomer phase and appropriate decomposition kinetics at polymerization temperatures [2] [4]. The initiator concentration is maintained at approximately 1.0% relative to total monomer weight [3]. The initiation mechanism involves thermal decomposition of benzoyl peroxide to generate phenyl radicals and carbon dioxide, which subsequently attack monomer molecules to initiate chain propagation [4].

Diluent Systems and Porosity Control

The development of porosity within the styrene-divinylbenzene matrix requires the incorporation of solvating diluents during polymerization [1]. These diluents create a phase-separated morphology that results in macroporous structures essential for ion exchange applications. Common diluent systems include mixtures of toluene and hexane, which are added in organic phase to water ratios of typically 1:3 [3].

The choice and proportion of diluents significantly influence the final pore structure characteristics. Toluene acts as a good solvent for polystyrene chains, while hexane serves as a poor solvent, creating differential solvation conditions that promote phase separation [5]. This solvation differential results in matrices that differ significantly in pore structure from conventional gel-type resins [1].

Process Parameters and Control

Suspension polymerization requires precise control of multiple process parameters to achieve consistent product quality. The reaction temperature is maintained between 80-90°C for periods of 16-24 hours to ensure complete monomer conversion while preventing excessive thermal degradation [1]. Mechanical agitation prevents coalescence of monomer droplets and maintains particle size distribution within the desired range of 0.3-1.0 millimeter diameter [1].

Suspension stabilizers, typically consisting of gelatin and bentonite combinations, are essential for maintaining stable droplet dispersion throughout the polymerization process [1]. These protective colloids adsorb onto droplet surfaces, preventing agglomeration during the sticky intermediate phases of polymerization [6]. The concentration and type of suspension stabilizer directly influence final bead integrity and particle size distribution.

Polymerization Kinetics and Conversion

The polymerization mechanism follows classical free radical kinetics with distinct phases corresponding to initiation, propagation, and termination reactions [7]. The presence of divinylbenzene as a bifunctional monomer introduces crosslinking reactions that occur concurrently with linear chain growth, resulting in a three-dimensional network structure [7].

Conversion efficiencies typically range from 85-95% under optimized conditions [1]. The high conversion rates are essential for minimizing residual monomer content, which could interfere with subsequent functionalization reactions or contribute to undesirable taste characteristics in the final pharmaceutical product.

| Parameter | Typical Range | Reference |

|---|---|---|

| Styrene monomer ratio | 60-80% w/w | [1] |

| Divinylbenzene crosslinker ratio | 0.5-20% w/w | [1] |

| Polymerization temperature | 80-90°C | [1] |

| Reaction time | 16-24 hours | [1] |

| Initiator concentration | 1.0% vs monomer weight | [3] |

| Conversion efficiency | 85-95% | [1] |

Quaternary Ammonium Functionalization Methods

The transformation of unfunctionalized styrene-divinylbenzene matrices into cholestyramine resin requires a two-step chemical modification process involving chloromethylation followed by quaternary ammonium functionalization [8].

Chloromethylation Reaction Mechanisms

The chloromethylation process introduces reactive chloromethyl groups onto the aromatic rings of the polystyrene backbone through electrophilic aromatic substitution [8] [9]. This reaction employs chloromethyl ether generated in-situ from formaldehyde, methanol, and chlorosulfonic acid under Lewis acid catalysis [8].

The mechanism proceeds through formation of a chloromethyl cation intermediate that attacks the electron-rich aromatic ring system [9]. Ferric chloride serves as the Lewis acid catalyst, facilitating the electrophilic substitution reaction while maintaining mild reaction conditions [8]. The use of in-situ generated chloromethyl ether eliminates the need for pre-formed chloromethyl methyl ether, which presents significant safety and regulatory concerns due to its carcinogenic properties [10] [11].

Process Optimization for Chloromethylation

The chloromethylation reaction requires careful optimization of multiple parameters to achieve desired functionalization levels while maintaining bead integrity [8]. The molar ratios of reactants relative to the resin matrix follow established ranges: formaldehyde to resin (2:1 to 5:1), methanol to resin (2:1 to 5:1), and chlorosulfonic acid to resin (2:1 to 5:1) [8].

Water content plays a crucial role in reaction fluidity and heat management, with molar ratios of water to resin maintained between 1:1 and 4.5:1 [8]. The aqueous ferric chloride catalyst solution, typically at 40% concentration, provides both catalytic activity and additional water for reaction medium control [8].

Temperature control during chloromethylation is critical for preventing excessive crosslinking or degradation reactions. Reaction temperatures are maintained between 18-40°C for reaction periods of 6-14 hours [8]. The relatively mild conditions help preserve bead morphology while achieving adequate chloromethyl substitution levels of 1-3 millimoles chlorine per gram of resin [8].

Quaternization with Trimethylamine

The conversion of chloromethylated intermediates to quaternary ammonium functional groups employs trimethylamine in a nucleophilic substitution reaction [8]. This step transforms the reactive chloromethyl groups into stable trimethylammonium chloride moieties that provide the anion exchange functionality.

The quaternization reaction utilizes 40% aqueous trimethylamine solution added gradually over 2-3 hours while maintaining temperatures between 0-35°C [8]. The controlled addition rate and low temperature prevent excessive heat generation and potential degradation of the polymer matrix.

Solvent Selection for Amination

A critical innovation in cholestyramine manufacturing involves the use of non-halogenated solvents during the amination step [8]. Ethyl acetate has emerged as the preferred solvent system due to its ability to swell the chloromethylated polymer beads while providing a suitable medium for trimethylamine diffusion [8].

The solvent swelling step precedes amine addition, with typical ratios of 150 grams ethyl acetate per 100 grams of chloromethylated resin [8]. The swelling period of approximately one hour allows penetration of the solvent into the polymer matrix, facilitating uniform distribution of the quaternization reaction [8].

This approach eliminates the use of halogenated swelling solvents such as ethylene dichloride, which were previously employed but presented toxicological concerns for pharmaceutical applications [8]. The non-halogenated solvent system also contributes to improved palatability characteristics of the final cholestyramine product [8].

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Chloromethylating agent | Chloromethyl ether (in-situ) | [8] |

| Lewis acid catalyst | Ferric chloride (FeCl₃) | [8] |

| Reaction temperature | 18-40°C | [8] |

| Amine reagent | Trimethylamine | [8] |

| Solvent system | Ethyl acetate/water | [8] |

| Exchange capacity achieved | 1.3-1.4 eq/L | [8] |

Quality Control Parameters in Industrial Production

The industrial production of cholestyramine resin requires comprehensive quality control systems to ensure consistent product performance and regulatory compliance [12] [13]. These quality control measures encompass physical, chemical, and functional properties that directly impact the resin's performance in pharmaceutical applications.

Exchange Capacity Measurements

Total Exchange Capacity represents the fundamental quality parameter for ion exchange resins, quantifying the number of functional groups available for ion exchange reactions [12]. For cholestyramine resin, the minimum specification typically requires ≥1.7 mol/L in the fully regenerated chloride form [12] [13]. The measurement employs titration methods using fully regenerated resin samples to obtain accurate capacity values expressed as milliequivalents per milliliter of resin [12].

Strong Base Capacity measurements specifically quantify the quaternary ammonium sites responsible for bile acid binding [12]. This parameter is critical for cholestyramine applications since these sites provide the salt-splitting capability necessary for effective bile acid sequestration. The measurement distinguishes between strong base (quaternary amine) and weak base functionalities within the resin matrix [12].

Physical Property Specifications

Particle size distribution control ensures consistent flow characteristics and minimizes pressure drop in pharmaceutical processing applications [12] [13]. Standard specifications typically require particle sizes between 300-1100 micrometers with strict limits on oversized (>850 micrometers) and undersized (<300 micrometers) fractions [14] [15]. Light scattering techniques and standardized sieving methods provide accurate particle size characterization [12].

The Uniformity Coefficient quantifies the breadth of particle size distribution, with values ≤1.7 indicating acceptable uniformity [12] [13]. Lower uniformity coefficients correspond to more efficient mass transfer and more predictable hydraulic behavior in processing applications [16].

Whole Uncracked Beads percentage measures the physical integrity of the resin particles, with specifications typically requiring ≥90% intact beads [12] [13]. Microscopic examination provides visual assessment of bead integrity, identifying cracked, fragmented, or agglomerated particles that could impact processing performance [12].

Chemical Stability and Purity Parameters

Water Retention Capacity varies with ionic form and crosslinking density, typically ranging from 48-75% depending on the specific ionic form [12] [13]. This parameter influences storage stability and processing characteristics, with higher water content generally corresponding to greater accessibility of functional groups.

Temperature stability specifications define the maximum operating temperatures for different ionic forms [12] [13]. Typical limits include 120°C for hydrogen form cation resins and varying limits for different ionic forms of anion resins. These specifications ensure resin integrity during processing and sterilization procedures required for pharmaceutical applications.

Swelling properties quantify volume changes associated with ionic form conversion, particularly the chloride to hydroxide transformation relevant to cholestyramine applications [12] [13]. Excessive swelling can cause mechanical stress and potential bead breakage, making this parameter critical for process design.

Contamination and Fouling Assessment

Organic fouling levels are measured through Total Organic Carbon analysis of alkaline brine extracts, with typical specifications requiring <50 ppm TOC [12]. This parameter indicates the presence of organic contaminants that could interfere with resin performance or contribute to undesirable taste characteristics.

Inorganic contaminant analysis employs atomic absorption or X-ray fluorescence techniques to quantify metal ion contamination [12]. Iron, calcium, and silica represent common contaminants that can affect exchange capacity and potentially contribute to off-flavors in pharmaceutical applications.

Process-Specific Quality Parameters

Ionic Rinse Volume measurements determine the volume of rinse water required to achieve acceptable conductivity levels following regeneration [12]. This parameter provides indication of the general condition of the resin and can identify degradation or fouling issues.

Resin Kinetic Response testing evaluates the rate of ion exchange reactions, ensuring that the resin maintains adequate exchange kinetics throughout its service life [12]. Aging effects can reduce exchange rates even when total capacity remains acceptable, making kinetic testing essential for process optimization.

Microscopic Bead Examination provides qualitative assessment of resin condition, identifying physical degradation, contamination, or morphological changes that could impact performance [12]. Photographic documentation enables tracking of resin condition over time and comparison between production batches.

| Test Parameter | Specification Range | Test Method | Reference |

|---|---|---|---|

| Total Exchange Capacity (TEC) | ≥1.7 mol/L (min) | Titration (fully regenerated) | [12] [13] |

| Water Retention Capacity | 48-75% (ionic form dependent) | Gravimetric analysis | [12] [13] |

| Particle Size Distribution | 300-1100 μm | Light scattering/sieving | [12] [13] |

| Uniformity Coefficient | ≤1.7 (max) | Statistical analysis | [12] [13] |

| Whole Uncracked Beads | ≥90% (min) | Microscopic examination | [12] [13] |

| Organic Fouling Level | <50 ppm TOC | TOC analysis | [12] |

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Therapeutic Uses

Cholestyramine is indicated for use in patients with primary hypercholesterolemia (type IIa hyperlipidemia) and a significant risk of coronary artery disease who have not responded to diet and other measures alone. Cholestyramine reduces plasma total cholesterol and low density lipoprotein (LDL) concentrations, but causes no change or a slight increase in serum triglyceride concentrations, and so is not useful in patients with elevated triglyceride concentrations alone. Its use is limited in other types of hyperlipidemia (including type IIb) because it may cause further elevation of triglycerides. /Included in US product labeling/

Cholestyramine is indicated to reduce the risks of atherosclerotic heart disease and myocardial infarctions. /Included in US product labeling/

Cholestyramine is indicated for the relief of pruritus associated with partial biliary obstruction (including primary biliary cirrhosis and various other forms of bile stasis). It is not useful in patients with complete biliary obstruction or the pruritus due to other causes. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for CHOLESTYRAMINE RESIN (8 total), please visit the HSDB record page.

Mechanism of Action

Absorption Distribution and Excretion

Not absorbed from the gastrointestinal tract.

Drug Warnings

Other less common adverse GI effects of cholestyramine are abdominal pain and distention, bloating, flatulence, nausea, vomiting, diarrhea, anorexia, dyspepsia, heartburn, biliary colic, and indigestion. Bloating and flatulence often disappear with continued therapy. Other reported adverse Gi effects include dysphagia, hiccups, ulcer attack, rectal bleeding, black stools, sour taste, pancreatitis, bleeding from know duodenal ulcer, rectal pain, and diverticulitis; however, a direct relationship of these effects to drug therapy has not been established.

Large quantities of chloride, which are liberated from cholestyramine resin, may be absorbed in place of intestinal bicarbonate and can lead to hyperchloremic acidosis and increased urinary calcium excretion. This effect is prevalent mainly with high dose of usual dose in small patients or children and may be partially offset by decreasing chloride intake.

Adverse dermatologic effects of cholestyramine have included rash and irritation of the skin, tongue, and perianal area.

For more Drug Warnings (Complete) data for CHOLESTYRAMINE RESIN (14 total), please visit the HSDB record page.

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Analyte: cholestyramine resin; matrix: chemical purity (exchange capacity); procedure: liquid chromatography with detection at 214 nm and comparison to standards

Analyte: cholestyramine resin; matrix: pharmaceutical preparation (oral suspension); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: cholestyramine resin; matrix: pharmaceutical preparation (oral suspension); procedure: liquid chromatography with detection at 214 nm and comparison to standards (chemical purity (exchange capacity))

Storage Conditions

Interactions

Cholestyramine may reduce the half-life of these medications /digitalis glycosides, especially digitoxin/ by decreasing intestinal reabsorption and enterohepatic circulation; caution is recommended, especially when cholestyramine is withdrawn from a patient who was stabilized on the digitalis glycoside while receiving cholestyramine, because of the potential for serious toxicity; some clinicians recommend administration of cholestyramine approximately 8 hours after the digitalis glycoside.

Effect may be decreased when chenodiol or ursodiol is used concurrently with cholestyramine, which binds these medications and decrease their absorption and also tends to increase cholesterol saturation of bile.

Concurrent use may significantly increase the anticoagulant effects as a result of depletion of vitamin K, but cholestyramine may also bind with oral anticoagulants in the gastrointestinal tract and reduce their effects; administration at least 6 hours before cholestyramine and adjustment of anticoagulant dosage based on frequent prothrombin-time determinations are recommended.

For more Interactions (Complete) data for CHOLESTYRAMINE RESIN (8 total), please visit the HSDB record page.